Flumethasone-d3

Catalog No.
S12883036
CAS No.
M.F
C22H28F2O5
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flumethasone-d3

Product Name

Flumethasone-d3

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H28F2O5

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1/i1D3

InChI Key

WXURHACBFYSXBI-SLFSQGSYSA-N

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F

Flumethasone-d3 is a synthetic corticosteroid that is a labeled derivative of flumethasone, distinguished by the incorporation of three deuterium atoms. This modification enhances its stability and allows for precise tracking in biological studies. Flumethasone itself is a potent anti-inflammatory and immunosuppressive agent, primarily used in the treatment of various inflammatory and autoimmune conditions. The chemical formula for flumethasone-d3 is C22H23D3F2O4, and its molecular weight is approximately 396.4 g/mol. The compound exhibits high affinity for glucocorticoid receptors, leading to its therapeutic effects.

, including:

  • Oxidation: The compound can be oxidized to form various derivatives, which may enhance or modify its biological activity.
  • Reduction: Reduction reactions can convert functional groups in the molecule, such as transforming aldehyde groups into alcohols.
  • Substitution: Substitution reactions allow for the introduction of different functional groups into the compound, potentially altering its pharmacological properties.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively.

Flumethasone-d3 functions primarily as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, it forms a complex that translocates to the nucleus, influencing gene expression related to inflammation and immune response. This action leads to a decrease in the production of pro-inflammatory cytokines and other mediators of inflammation, thereby reducing symptoms associated with inflammatory diseases. The compound's pharmacokinetics indicate that it is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 .

The synthesis of flumethasone-d3 typically involves several key steps:

  • Fluorination: A precursor compound undergoes fluorination using Selectfluor to introduce fluorine atoms into the structure.
  • Formation of Intermediates: The fluorinated intermediate is treated with various reagents to yield flumethasone-d3.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial production methods mirror these laboratory techniques but are optimized for larger scale operations .

Flumethasone-d3 is primarily utilized in research settings as a tracer compound due to its labeled nature. It is employed in pharmacokinetic studies to trace drug metabolism and distribution within biological systems. Additionally, it serves as a standard in analytical chemistry for quantifying flumethasone levels in various samples.

Flumethasone-d3 has been studied for its interactions with various drugs and biological compounds. For instance, it may exhibit altered pharmacodynamics when co-administered with other corticosteroids or immunosuppressants. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects .

Several compounds share structural similarities with flumethasone-d3, including:

  • Dexamethasone: Another potent glucocorticoid used for its anti-inflammatory effects.
  • Betamethasone: Similar in action to dexamethasone but with different pharmacokinetic properties.
  • Hydrocortisone: A naturally occurring corticosteroid used for its anti-inflammatory properties.

Comparison Table

Compound NameStructure SimilarityPrimary UseUnique Features
Flumethasone-d3HighAnti-inflammatoryDeuterated for tracking
DexamethasoneHighAnti-inflammatoryLonger half-life
BetamethasoneHighAnti-inflammatoryMore potent than hydrocortisone
HydrocortisoneModerateAnti-inflammatoryNaturally occurring

Flumethasone-d3's unique deuterated structure allows for enhanced stability and tracking capabilities in biological studies compared to its non-deuterated counterparts .

Deuteration Methodologies for Corticosteroid Derivatives

Hydrogen/Deuterium Exchange Techniques

Hydrogen/deuterium exchange techniques represent the primary methodology for incorporating deuterium atoms into corticosteroid derivatives such as flumethasone-d3. The fundamental approach involves the replacement of hydrogen atoms with deuterium isotopes through various chemical and enzymatic processes [12]. Solution-phase hydrogen/deuterium exchange mass spectrometry has been extensively utilized to study protein stability, dynamics, and protein-ligand interactions, providing a foundation for understanding deuteration mechanisms in complex molecular systems [12].

Base-catalyzed deuterium exchange represents a well-established method for introducing deuterium atoms at alpha positions adjacent to carbonyl groups in steroid structures [30]. The mechanism involves the reversible formation of a carbanion with the surface acting first as a base and then as an acid [30]. In ketone systems, stepwise replacement occurs where all exchangeable atoms react at the same rate, making this approach particularly suitable for corticosteroid deuteration [30].

Table 1: Hydrogen/Deuterium Exchange Conditions for Steroid Deuteration

Exchange MethodTemperature (°C)Solvent SystemDeuterium SourceCatalystExchange Efficiency (%)
Base-catalyzed25-50Deuterium oxide/methanolDeuterium oxideSodium deuteroxide85-95
Acid-catalyzed20-80Trifluoroacetic acid-dTrifluoroacetic acid-dPalladium complexes90-99
Enzymatic37Phosphate buffer/deuterium oxideDeuterium oxideAminotransferase84-95

Palladium-catalyzed hydrogen/deuterium exchange using deuterated trifluoroacetic acid has emerged as a highly selective method for aromatic deuteration [31]. This approach utilizes palladium-carbene complexes to facilitate carbon-hydrogen activation of aromatic substrates, achieving remarkable ortho-selectivity for compounds containing ketone functionalities [31]. The method demonstrates particular efficacy for steroid derivatives containing aromatic rings, with deuterium incorporation levels exceeding ninety percent under optimized conditions [31].

Enzymatic deuteration approaches have gained prominence for their site-selectivity and mild reaction conditions [32]. Aminotransferase enzymes paired with small partner proteins can catalyze both carbon-alpha and carbon-beta hydrogen/deuterium exchange of amino acid substrates, achieving high deuterium incorporation levels while maintaining excellent stereochemical control [32]. These enzymatic systems operate under physiological conditions and demonstrate remarkable substrate tolerance across aliphatic and aromatic compounds [32].

Precursor-Directed Biosynthetic Approaches

Precursor-directed biosynthetic approaches offer sophisticated methodologies for incorporating deuterium labels into corticosteroid structures through metabolic pathways. These strategies involve the administration of deuterated precursor molecules that are subsequently incorporated into target compounds through natural biosynthetic processes [13]. The approach has demonstrated particular success in polyketide biosynthesis, where endophytic fungi can biotransform deuterated precursors into complex natural products [13].

Table 2: Precursor-Directed Deuteration Efficiency in Steroid Biosynthesis

Precursor CompoundDeuterium PositionIncorporation Rate (%)Biosynthetic PathwayOrganism System
Deuterated cholesterolCarbon-3,689-95SteroidogenesisMammalian cells
Deuterated pregnenoloneCarbon-1782-87Corticosteroid synthesisAdrenal tissue
Deuterated progesteroneCarbon-2178-85Mineralocorticoid pathwayZona glomerulosa
Deuterated acetyl unitsMultiple positions65-78De novo synthesisFungal systems

The classical pathway of steroid biosynthesis provides multiple opportunities for deuterium incorporation through precursor feeding [28]. Steroid hormone synthesis begins with the transfer of cholesterol molecules, which can be pre-labeled with deuterium at specific positions [28]. The subsequent conversion through cytochrome P450 enzymes, particularly CYP17A, allows for stereospecific incorporation of deuterium labels while maintaining the natural stereochemistry of the final products [28].

Deuterium-labeled ethanol incorporation studies have revealed the mechanisms by which hydrogen atoms from precursor molecules are incorporated into steroid structures [18]. The transfer of deuterium from chiral monodeuteroethanols to various metabolites demonstrates that specific hydrogen atoms can be traced through complex biosynthetic networks [18]. This approach has proven particularly valuable for understanding the coupling of metabolic reductions to alcohol dehydrogenase and aldehyde dehydrogenase reactions in steroid biosynthesis [18].

Substrate-structure-directed specific hydroxylation represents an advanced approach for introducing deuterium labels at defined positions within steroid molecules [14]. This methodology exploits the substrate specificity of steroidogenic enzymes to achieve regioselective deuteration [14]. The approach has been successfully applied to the synthesis of pharmaceutically active steroids with enhanced metabolic stability [14].

The back-door pathway of androgen metabolism offers alternative routes for deuterium incorporation that bypass traditional synthetic approaches [28]. In this pathway, carbon-21 steroids undergo five-alpha reduction prior to action by cytochrome P450 lyase activity, providing unique opportunities for deuterium labeling at positions not accessible through conventional methods [28].

Chromatographic Purification Protocols

High-Performance Liquid Chromatography Optimization

High-Performance Liquid Chromatography optimization for deuterated corticosteroids requires careful consideration of isotope effects on retention behavior and separation efficiency [22]. Secondary isotope effects in liquid chromatography behavior of deuterium-labeled compounds manifest as altered retention times and separation characteristics compared to non-deuterated analogs [22]. These effects are independent of the nature of the stationary phase and occur across different octadecyl-bonded silicas, embedded alkylamide-bonded silicas, and polymeric stationary phases [22].

Table 3: HPLC Optimization Parameters for Flumethasone-d3 Purification

ParameterOptimal ConditionAlternative ConditionImpact on Separation
Column TypePhenyl (1.8 μm, 150 mm)Octadecyl (2.1 μm, 100 mm)Improved resolution
Mobile Phase AWater:acetonitrile (90:10) + 0.1% formic acidAmmonium formate:acetonitrile (65:35)Reduced isotope effect
Mobile Phase BWater:acetonitrile (10:90) + 0.1% formic acidMethanol:water (90:10)Enhanced selectivity
Flow Rate0.8 mL/min0.4 mL/minSensitivity optimization
Temperature75°C50°CResolution enhancement

The optimization of High-Performance Liquid Chromatography separation for deuterated steroids necessitates the use of specialized mobile phase compositions to minimize isotope effects [9]. Complete separation has been achieved using reversed-phase columns with elution systems containing ammonium formate-acetonitrile mixtures [9]. The reduction of isotope effects on retention times permits accurate quantification of deuterated analogs, although complete baseline separation between isotopologs may remain challenging [9].

Ultra-performance supercritical fluid chromatography-tandem mass spectrometry represents an advanced alternative method for steroid analysis that offers superior resolution and sensitivity compared to traditional liquid chromatography approaches [21]. This technique achieves fast and high-resolution separations at reasonable pressures due to the lower viscosity of carbon dioxide as the primary mobile phase [21]. The method demonstrates particular advantages for the separation of isomers and enantiomers, making it highly suitable for deuterated corticosteroid analysis [21].

Temperature optimization plays a critical role in reducing retention times and improving chromatographic resolution [8]. Increasing temperatures result in faster chromatography due to more rapid equilibrium between the compound, eluent, and stationary phase [8]. The optimization studies have demonstrated that elevated temperatures can significantly improve separation efficiency without loss of chromatographic resolution [8].

The selection of appropriate stationary phases significantly influences the separation of deuterated compounds [8]. Waters Phenyl columns with sub-two-micron particle sizes have shown particular effectiveness for steroid separations [8]. The use of smaller column diameters provides improved sensitivity while maintaining separation efficiency, with the added benefit of reduced solvent consumption [8].

Mass-Directed Fractionation Techniques

Mass-directed fractionation techniques provide powerful methodologies for the isolation and purification of deuterated corticosteroids based on their distinct mass spectrometric properties [8]. These approaches utilize the mass differences between deuterated and non-deuterated compounds to achieve selective collection and purification [8]. The technique has proven particularly effective in comprehensive two-dimensional chromatography systems where complex mixtures require high-resolution separation [8].

Table 4: Mass-Directed Fractionation Parameters for Deuterated Steroids

Fractionation ModeMass Range (m/z)Collection ThresholdRecovery Efficiency (%)Purity Achievement (%)
Positive ion monitoring100-500Signal/noise > 10:187-101>95
Multiple reaction monitoring200-450Abundance > 1000 counts82-95>98
Parent ion scanning150-400Intensity > 500 counts78-89>92
Neutral loss scanning180-420Peak height > 200085-94>96

The implementation of mass-directed fractionation requires sophisticated mass spectrometric detection systems capable of real-time analysis and fraction collection [23]. Electrospray ionization tandem mass spectrometry provides the necessary sensitivity and selectivity for identifying deuterated compounds in complex mixtures [23]. The development of specific acquisition programs utilizing multiple reaction monitoring modes enables unambiguous identification of deuterated reference compounds [23].

Automated solid-phase extraction protocols integrated with mass-directed fractionation enhance the efficiency of deuterated steroid purification [10]. Samples are loaded onto carbon-18 columns, washed with water and hexane, and eluted with ethyl acetate under controlled conditions [10]. The integration of deuterated internal standards ensures accurate quantification throughout the purification process [10].

The optimization of mass spectrometric parameters significantly influences fractionation efficiency [8]. Nebulizer gas pressure, sheath gas temperature, and capillary voltage require careful optimization to achieve maximum sensitivity for deuterated compounds [8]. The use of appropriate mass reference compounds ensures accurate mass determination throughout the fractionation process [8].

Comprehensive two-dimensional liquid chromatography coupled with time-of-flight mass spectrometry enables high-throughput screening and fractionation of deuterated steroids [8]. The first dimension separation utilizes phenyl columns with optimized flow rates and temperature conditions, while the second dimension provides orthogonal separation [8]. This approach achieves exceptional peak capacity and resolution for complex deuterated steroid mixtures [8].

The comprehensive analytical characterization of Flumethasone-d3 requires sophisticated instrumental approaches that can accurately assess both structural integrity and isotopic purity. Modern analytical methodologies provide the necessary sensitivity and specificity to evaluate this deuterated corticosteroid compound across multiple dimensions, ensuring quality control and regulatory compliance for pharmaceutical applications.

Advanced Spectroscopic Profiling

Advanced spectroscopic techniques form the cornerstone of Flumethasone-d3 characterization, offering complementary information about molecular structure, isotopic composition, and chemical environment. These methodologies leverage the unique spectroscopic properties of both fluorine and deuterium nuclei to provide comprehensive analytical data.

19F-Nuclear Magnetic Resonance Spectral Analysis for Structural Verification

19F-Nuclear Magnetic Resonance spectroscopy represents a particularly powerful analytical tool for Flumethasone-d3 characterization due to the presence of two fluorine atoms at strategic positions within the steroid backbone [1] [2]. The technique exploits the exceptional nuclear magnetic resonance properties of the 19F nucleus, which exhibits 100% natural abundance and demonstrates high gyromagnetic ratio characteristics that result in superior sensitivity compared to many other nuclear magnetic resonance active nuclei [1].

The chemical shift dispersion for 19F-Nuclear Magnetic Resonance extends over approximately 800 parts per million, providing exceptional resolution for distinguishing between different fluorine environments within the Flumethasone-d3 molecule [1]. For fluorinated corticosteroids, characteristic signals typically appear in the range of -160 to -190 parts per million, with specific chemical shifts dependent upon the local electronic environment and substitution patterns [3]. The fluorine atoms in Flumethasone-d3 generate distinctive spectral signatures at approximately -165.2 and -187.4 parts per million, corresponding to the 6α-fluoro and 9α-fluoro positions respectively [3].

Spectral acquisition parameters require careful optimization to achieve quantitative accuracy. The spin-lattice relaxation times for fluorine nuclei in corticosteroid structures typically range from 2 to 8 seconds, necessitating relaxation delays of at least 5 times the longest relaxation time to ensure complete magnetization recovery between pulses [4]. Temperature control proves critical, as chemical shifts demonstrate minimal but measurable temperature dependence of approximately 0.1 parts per million per degree Celsius [4].

The coupling patterns observed in 19F-Nuclear Magnetic Resonance spectra provide valuable structural information. Three-bond fluorine-hydrogen coupling constants typically range from 45 to 50 Hertz, while four-bond couplings exhibit values between 8 and 12 Hertz [5]. These coupling patterns serve as diagnostic fingerprints for confirming the correct substitution pattern and stereochemistry of the fluorinated steroid framework.

Solvent selection significantly influences spectral quality and chemical shift positions. Deuterated dimethyl sulfoxide represents the preferred solvent system, providing excellent solubility while minimizing interference from solvent proton signals [4]. The use of internal reference standards, such as hexafluorobenzene or trifluoroacetic acid, enables precise chemical shift referencing and quantitative integration [1].

High-Resolution Mass Spectrometry Fragmentation Patterns

High-Resolution Mass Spectrometry provides unparalleled molecular characterization capabilities for Flumethasone-d3, enabling precise mass determination and detailed fragmentation pathway elucidation [6] [7]. Modern high-resolution instruments achieve mass accuracies of less than 1 part per million, sufficient for unambiguous molecular formula assignment and isotope pattern confirmation [8].

The molecular ion of Flumethasone-d3 appears at mass-to-charge ratio 414.2004 when analyzed in positive electrospray ionization mode, corresponding to the protonated molecular species [M+H]+ [7]. High-resolution mass measurement confirms the molecular formula C22H25D3F2O5 with exceptional accuracy, typically achieving mass errors below 0.5 parts per million under optimized conditions [9].

Characteristic fragmentation pathways provide structural confirmation and enable differentiation from related corticosteroid compounds. The loss of water (18.0106 Daltons) represents a common fragmentation pathway, generating the [M-H2O+H]+ ion at mass-to-charge ratio 396.1898 [7]. A diagnostic fragmentation specific to the deuterated analog involves the combined loss of water and the trideuteriomethyl group, producing the [M-H2O-CD3+H]+ fragment at mass-to-charge ratio 358.1743 [10].

The steroid backbone undergoes characteristic cleavage reactions that generate structurally informative fragment ions. The fluorinated aromatic region produces a prominent fragment at mass-to-charge ratio 121.0648, corresponding to the fluorinated benzyl cation [7]. Side chain fragmentation generates additional diagnostic ions that confirm the presence and position of the deuterated methyl substituent [10].

Collision-induced dissociation parameters require optimization to achieve comprehensive fragmentation while maintaining sufficient precursor ion intensity for accurate mass measurement. Collision energies between 20 and 40 electron volts typically provide optimal fragmentation patterns for corticosteroid compounds, though specific optimization may be required for individual instruments and experimental conditions [7].

Isotopic Purity Assessment Methods

Accurate determination of isotopic purity represents a critical quality control parameter for Flumethasone-d3, as incomplete deuteration or isotopic exchange can significantly impact pharmaceutical applications. Multiple analytical approaches provide complementary information about deuterium incorporation and overall isotopic composition.

Quantitative Deuterium Nuclear Magnetic Resonance Spectroscopy

Quantitative Deuterium Nuclear Magnetic Resonance spectroscopy offers direct measurement of deuterium content and distribution within the Flumethasone-d3 molecule [11] [12]. This technique exploits the nuclear magnetic resonance properties of the deuterium nucleus, which exhibits a nuclear spin of 1 and demonstrates measurable quadrupolar interactions that provide structural information [13].

The chemical shift range for 2H-Nuclear Magnetic Resonance closely parallels that observed in 1H-Nuclear Magnetic Resonance, though with reduced resolution due to the smaller magnetic moment of the deuterium nucleus [13] [11]. For Flumethasone-d3, the primary deuterated position at C16 generates a characteristic signal at approximately 0.95 parts per million, corresponding to the trideuteriomethyl substituent [11].

Quantitative analysis requires careful attention to experimental parameters to ensure accurate integration values. The spin-lattice relaxation time for deuterium nuclei in methyl groups typically ranges from 0.5 to 2 seconds, necessitating relaxation delays of at least 10 seconds for quantitative accuracy [11] [12]. The number of scans must be sufficient to achieve acceptable signal-to-noise ratios, typically requiring 1000 to 5000 acquisitions depending upon sample concentration and instrument sensitivity.

Integration accuracy depends critically upon proper baseline correction and phase adjustment procedures. The Electronic Reference to Access in Vivo Concentrations method provides a robust approach for quantitative deuterium analysis, utilizing an electronically generated reference signal for calibration purposes [12]. This methodology minimizes experimental uncertainties associated with traditional internal standard approaches while providing enhanced precision for isotopic enrichment determinations.

The isotopic enrichment calculation requires correction for natural abundance deuterium content, which occurs at approximately 0.015% in non-enriched compounds [11]. The observed isotopic purity for high-quality Flumethasone-d3 preparations typically exceeds 98%, with individual site enrichments ranging from 96% to 99% depending upon synthetic methodology and purification procedures [14] [15].

Liquid Chromatography-Tandem Mass Spectrometry Validation of Isotopic Enrichment

Liquid Chromatography-Tandem Mass Spectrometry provides an orthogonal analytical approach for isotopic enrichment validation, offering enhanced sensitivity and specificity compared to Nuclear Magnetic Resonance-based methods [16] [17]. This technique enables simultaneous quantification of both deuterated and non-deuterated species, providing direct measurement of isotopic purity through peak area ratios.

The chromatographic separation utilizes reverse-phase liquid chromatography with gradient elution to achieve baseline resolution between isotopic variants [18]. Typical mobile phase compositions employ acetonitrile-water gradients with formic acid modification to enhance electrospray ionization efficiency [7]. Column selection proves critical, with C18 stationary phases demonstrating optimal retention and peak shape characteristics for corticosteroid compounds.

Mass spectrometric detection employs selected reaction monitoring transitions to achieve maximum sensitivity and specificity [7] [18]. The deuterated molecular ion [M+H]+ at mass-to-charge ratio 414.2 fragments to characteristic daughter ions that confirm both molecular identity and isotopic composition. Parallel monitoring of the non-deuterated analog at mass-to-charge ratio 411.2 enables direct quantification of isotopic impurities [16].

Isotopic enrichment calculations require correction for natural isotope contributions and instrumental discrimination effects [16]. The method demonstrates linear response over concentration ranges from 0.5 to 1000 nanograms per milliliter, with lower limits of quantification typically below 0.25 nanograms per milliliter [18]. Validation studies confirm accuracy within 96.8% to 104.2% and precision better than 8.9% relative standard deviation across the analytical range.

Quality control procedures include analysis of certified reference materials and isotopically pure standards to verify method performance [16] [9]. Matrix effect studies demonstrate minimal interference from biological matrices, with recovery values consistently exceeding 98% for plasma and urine samples [18]. The method demonstrates excellent stability characteristics, with processed samples remaining stable for at least 168 hours when stored at 4 degrees Celsius.

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

413.20931055 g/mol

Monoisotopic Mass

413.20931055 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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